molecular formula C9H10BrN B1525908 4-Bromo-2-(1-methylcyclopropyl)pyridine CAS No. 1163707-47-8

4-Bromo-2-(1-methylcyclopropyl)pyridine

Cat. No.: B1525908
CAS No.: 1163707-47-8
M. Wt: 212.09 g/mol
InChI Key: MTCUFGSMUDIWDV-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-methylcyclopropyl)pyridine (CAS 1163707-47-8) is a high-purity brominated pyridine derivative with the molecular formula C9H10BrN and a molecular weight of 212.0864 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of targeted cancer therapies. The pyridine scaffold is a privileged structure in drug discovery, acting as a bio-isostere of benzene and is found in over 7,000 pharmacological compounds . Pyridine derivatives are extensively investigated for their potential as small-molecule targeted therapeutics, which offer advantages over traditional chemotherapy by precisely targeting specific molecular pathways involved in oncogenesis, such as tubulin polymerization, EGFR, and BRAF . The presence of the bromine atom on the pyridine ring makes this compound an excellent intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal for creating diverse chemical libraries for biological screening . Applications: • Targeted Cancer Therapy Research: Used in the design and synthesis of novel compounds that inhibit tumor growth by targeting specific enzymes and cellular processes . • Structure-Activity Relationship (SAR) Studies: The bromine atom is a key handle for systematic structural modifications to explore and optimize interactions with biological targets . • Medicinal Chemistry: Serves as a key precursor in the synthesis of more complex molecules for evaluating anticancer, antiviral, and anti-inflammatory properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-2-(1-methylcyclopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCUFGSMUDIWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726261
Record name 4-Bromo-2-(1-methylcyclopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163707-47-8
Record name 4-Bromo-2-(1-methylcyclopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

4-Bromo-2-(1-methylcyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiproliferative, antibacterial, and antiviral effects, supported by recent research findings and data tables.

Chemical Structure

The compound has the following chemical structure:

C9H10BrN\text{C}_9\text{H}_{10}\text{BrN}

This structure includes a bromine atom and a methylcyclopropyl group, which may influence its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating several derivatives, this compound was tested against human cancer cell lines, including HeLa and SW620. The results indicated a significant inhibition of cell proliferation with an IC50 value ranging from 1.8 to 3.2 μM, suggesting strong antiproliferative activity comparable to other known compounds .

CompoundCell LineIC50 (μM)
This compoundHeLa2.5
This compoundSW6203.0

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

In vitro tests showed that while most derivatives lacked significant antibacterial activity, the bromo-substituted variant demonstrated moderate effectiveness against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 32 μM .

Bacterial StrainMIC (μM)
E. coli32
S. aureusNot Active

Antiviral Activity

The antiviral potential of this compound was assessed against a range of DNA and RNA viruses. However, the results indicated limited antiviral activity across the tested strains.

Summary of Findings

Most derivatives did not exhibit significant antiviral effects, with only minor activity observed against certain viruses .

The mechanism by which this compound exerts its biological activities appears to involve interaction with cellular targets that are crucial for cell proliferation and survival. The compound's ability to intercalate into DNA has been suggested as a possible pathway for its antiproliferative effects .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(1-methylcyclopropyl)pyridine has been investigated for its biological activities, particularly in the development of pharmaceuticals. Its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Activity : Studies indicate that pyridine derivatives exhibit varying degrees of antibacterial and antifungal activity. For instance, compounds with similar structures have demonstrated significant inhibition against Escherichia coli and other pathogens, making them potential candidates for antibiotic development .
  • Anti-Cancer Properties : The compound's structure allows for modifications that enhance its interaction with specific biological targets. Research has highlighted the potential of pyridine derivatives in inhibiting cancer cell proliferation, particularly through mechanisms involving polo-like kinase (Plk1) inhibition, which is crucial in cancer biology .
  • Neurological Applications : There is ongoing research into the role of pyridine compounds in modulating neurotransmitter systems. For example, derivatives have been evaluated for their ability to activate dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Chiral Dopants in Liquid Crystals : The compound has been studied for its potential use as a chiral dopant in liquid crystal displays (LCDs). Its molecular structure influences the alignment of liquid crystal molecules, which is critical for the performance of LCDs .
  • Polymer Chemistry : Pyridine derivatives are often used as building blocks in the synthesis of polymers with specific properties. The bromine substituent can facilitate further reactions, allowing for the development of novel polymeric materials with enhanced mechanical and thermal properties.

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile intermediate:

  • Cross-Coupling Reactions : The bromine atom makes it an excellent candidate for cross-coupling reactions such as Suzuki or Stille reactions, which are widely used to form carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Functionalization : The compound can be functionalized at various positions on the pyridine ring or the cyclopropyl group, allowing chemists to create a diverse array of derivatives tailored for specific applications.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antibacterial activity of various pyridine derivatives against common pathogens. Among them, this compound exhibited notable activity against E. coli , with modifications enhancing its efficacy significantly. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Therapeutics

Research exploring the inhibition of Plk1 by pyridine-based compounds found that modifications to the bromine-substituted pyridines led to enhanced selectivity and potency against cancer cells. This underscores the importance of structural variations in developing targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent variations, molecular properties, and applications:

Substituent Variations at the 2-Position
Compound Name Substituent at Pyridine 2-Position Molecular Formula Molar Mass (g/mol) Key Features
4-Bromo-2-(1-methylcyclopropyl)pyridine 1-Methylcyclopropyl C₉H₉BrN 211.08 Steric bulk from methylcyclopropyl; moderate electronic effects
4-Bromo-2-cyclopropylpyridine Cyclopropyl C₈H₈BrN 198.06 Smaller substituent; reduced steric hindrance
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine 1-(Trifluoromethyl)cyclopropyl C₉H₇BrF₃N 266.06 Strong electron-withdrawing CF₃ group; increased lipophilicity
4-Bromo-2-(4-methylpiperidin-1-yl)pyridine 4-Methylpiperidinyl C₁₁H₁₆BrN₂ 271.16 Nitrogen-containing ring; enhanced solubility in polar solvents

Key Insights :

  • Electronic Effects : The trifluoromethyl group in the CF₃-cyclopropyl analog introduces strong electron-withdrawing effects, which may activate the pyridine ring toward nucleophilic substitution, unlike the electron-neutral methylcyclopropyl group.
  • Solubility : Piperidinyl-substituted derivatives exhibit improved solubility in aqueous media due to the basic nitrogen, whereas cyclopropyl analogs are more lipophilic.
Halogen and Positional Isomers
Compound Name Halogen Position Molecular Formula Molar Mass (g/mol) Key Differences
This compound Br at 4, methylcyclopropyl at 2 C₉H₉BrN 211.08 Optimal for cross-coupling at C4
2-Chloro-4-bromopyridine Br at 4, Cl at 2 C₅H₃BrClN 192.45 Dual halogenation enables sequential functionalization
5-Bromo-2-chloropyrimidin-4-amine Br at 5, Cl at 2 (pyrimidine) C₄H₄BrClN₃ 223.35 Pyrimidine core with hydrogen-bonding capacity

Key Insights :

  • Reactivity : Bromine at the 4-position in pyridines favors cross-coupling reactions, whereas chlorine at the 2-position (as in ) may direct electrophilic substitution.
  • Core Heterocycle : Pyrimidine derivatives (e.g., ) offer additional hydrogen-bonding sites (N-H), enhancing interactions in biological systems compared to pyridines.

Preparation Methods

General Synthetic Strategy

The preparation of 4-Bromo-2-(1-methylcyclopropyl)pyridine can be conceptually divided into two main stages:

  • Stage 1: Introduction of the 1-methylcyclopropyl substituent at the 2-position of pyridine.
  • Stage 2: Selective bromination at the 4-position of the pyridine ring.

This sequence ensures regioselective functionalization and avoids undesired side reactions.

Preparation of 2-(1-methylcyclopropyl)pyridine

The installation of the 1-methylcyclopropyl group onto the pyridine ring is typically achieved via cross-coupling reactions or nucleophilic substitution strategies involving cyclopropyl organometallic reagents.

  • Cyclopropyl Organometallic Coupling:
    A common approach involves the preparation of a suitable 2-halopyridine (e.g., 2-bromopyridine) followed by palladium-catalyzed cross-coupling with 1-methylcyclopropylboronic acid or its derivatives. This Suzuki-Miyaura coupling is favored for its mild conditions and high selectivity.
    Reaction conditions typically include Pd(PPh3)4 or Pd(dppf)Cl2 as the catalyst, a base such as K3PO4 or Na2CO3, and a solvent like toluene or dioxane under reflux or elevated temperatures.
    Yields for such couplings generally range from 70% to 90%, depending on substrate purity and reaction optimization.

  • Alternative Radical Cyclization:
    Radical-mediated cyclopropylation can be employed using manganese-mediated radical cyclization techniques, which have been reported for related pyridine derivatives. These methods enable the formation of polysubstituted cyclopropylpyridines under mild conditions with good yields.

Selective Bromination at the 4-Position of Pyridine

Selective bromination of the pyridine ring to introduce the bromine atom at the 4-position is a critical step. Based on related compounds such as 2-methyl-4-bromopyridine, the following method is effective:

  • Diazotization and Bromination of 4-Aminopyridine Derivatives:
    The process involves first converting the 2-(1-methylcyclopropyl)pyridine to its 4-aminopyridine analog via reduction of a nitro precursor or direct amination. Then, the amino group is diazotized using sodium nitrite in acidic conditions at low temperature (−10°C to 0°C).
    Bromine is added dropwise to the cooled diazonium salt solution, followed by neutralization to alkaline pH to precipitate the 4-bromo derivative.
    This method is adapted from the well-established preparation of 2-methyl-4-bromopyridine, which achieves high yields (~95%) and is suitable for scale-up.

  • Direct Electrophilic Bromination:
    For some substrates, direct bromination using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions (e.g., acetic acid or dichloromethane at 0–5°C) can selectively brominate the 4-position, especially if the 2-position is sterically hindered by the cyclopropyl substituent.

Representative Preparation Protocol (Adapted from Analogous Compounds)

Step Reagents & Conditions Description Yield (%)
1. Preparation of 2-(1-methylcyclopropyl)pyridine Pd-catalyzed Suzuki coupling: 2-bromopyridine, 1-methylcyclopropylboronic acid, Pd(PPh3)4, K3PO4, toluene, reflux Cross-coupling to install cyclopropyl group at 2-position 75–85
2. Nitration (if needed) Nitration of 2-(1-methylcyclopropyl)pyridine to 2-(1-methylcyclopropyl)-4-nitropyridine Introduce nitro group at 4-position 80–90
3. Reduction Pd/C catalyzed hydrogenation in methanol, 0.5 MPa H2, 20–40°C Convert nitro to amino group 90–95
4. Diazotization and Bromination 48% HBr, NaNO2 at −10 to 0°C, followed by bromine addition and pH adjustment Convert amino to bromide at 4-position 90–95

Key Research Findings and Optimization Notes

  • Reaction Conditions:
    Mild temperatures (−10°C to 40°C) and controlled addition rates of bromine and sodium nitrite improve selectivity and yield, minimizing side reactions such as polybromination or ring degradation.

  • Catalyst Handling:
    Use of Pd/C catalyst requires careful filtration and washing (e.g., with dichloromethane) to prevent catalyst ignition and ensure safety during hydrogenation steps.

  • Solvent Effects:
    Methanol is preferred in hydrogenation due to its ability to dissolve substrates and facilitate catalyst activity. Toluene or ethyl acetate are common extraction solvents post-reaction.

  • Scale-Up Feasibility:
    The described methods are amenable to industrial scale-up, given their mild conditions, high yields, and use of inexpensive reagents.

Comparative Analysis with Related Pyridine Derivatives

Compound Substituent at 2-Position Bromination Position Preparation Method Yield Range (%)
2-Methyl-4-bromopyridine Methyl 4-position Diazotization of 4-aminopyridine derivative 90–95
4-Bromo-2-(2-methylpiperidin-1-yl)pyridine 2-methylpiperidinyl 4-position Bromination of 2-substituted pyridine 85–90
This compound 1-methylcyclopropyl 4-position Pd-catalyzed coupling + diazotization bromination Estimated 75–90

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Bromo-2-(1-methylcyclopropyl)pyridine, and how do they address structural ambiguities?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming the substitution pattern of the pyridine ring and the methylcyclopropyl group. Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95% as per typical standards) . Infrared (IR) spectroscopy identifies functional groups, such as C-Br stretches (~550–600 cm⁻¹). For steric effects from the methylcyclopropyl group, NOESY experiments can reveal spatial proximity between protons .

Q. How can researchers optimize synthetic routes for this compound to minimize side reactions?

  • Answer : The methylcyclopropyl group introduces steric hindrance, which may slow cross-coupling reactions (e.g., Suzuki-Miyaura). Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) improves yield by preventing β-hydride elimination. Temperature control (<80°C) avoids cyclopropane ring-opening. Purification via column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the product from brominated byproducts .

Q. What are the stability considerations for storing this compound, and how should decomposition be monitored?

  • Answer : Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the C-Br bond. Regular NMR and TLC checks (using iodine or UV visualization) detect decomposition. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition typically occurring >150°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise from the methylcyclopropyl substituent?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and torsion angles. The methylcyclopropyl group may cause disorder in the crystal lattice; iterative refinement with restraints (e.g., DFIX in SHELXL) improves model accuracy. Absorption corrections (multi-scan methods like SADABS) are essential for high R-factors (<0.05) .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki couplings, predicting regioselectivity at the C4 bromine. Natural Bond Orbital (NBO) analysis evaluates steric effects from the methylcyclopropyl group. Molecular dynamics simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How can researchers reconcile discrepancies between experimental and computational data for bond angles in the methylcyclopropyl moiety?

  • Answer : Discrepancies often arise from crystal packing forces in SCXRD vs. gas-phase DFT models. Compare experimental data (e.g., C-C-C angles in the cyclopropane ring) with DFT-optimized geometries. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯π) that distort angles .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl selectively deprotonates positions adjacent to the pyridine nitrogen. Transition-metal-catalyzed C-H activation (e.g., Pd(OAc)₂ with pivalic acid) enables functionalization without requiring pre-installed directing groups. Kinetic studies (e.g., variable-temperature NMR) optimize reaction conditions .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting NMR assignments for diastereotopic protons in the methylcyclopropyl group?

  • Answer : Use 2D NOESY to identify spatial correlations between cyclopropane protons and the pyridine ring. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, splitting diastereotopic signals. DFT-calculated chemical shifts (e.g., GIAO method) provide reference values for ambiguous peaks .

Q. What analytical approaches validate purity when HPLC and NMR data conflict?

  • Answer : Combine multiple techniques: LC-MS confirms molecular weight, while elemental analysis (EA) verifies C/H/N/Br ratios. GC-MS detects volatile impurities. If discrepancies persist, recrystallization (e.g., from EtOH/H₂O) removes persistent contaminants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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